molecular formula C7H8N2O3S B13501416 2-(Acetamidomethyl)thiazole-4-carboxylic acid

2-(Acetamidomethyl)thiazole-4-carboxylic acid

Cat. No.: B13501416
M. Wt: 200.22 g/mol
InChI Key: RTTDPRQBXXYUHT-UHFFFAOYSA-N
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Description

2-(Acetamidomethyl)thiazole-4-carboxylic acid is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetamidomethyl)thiazole-4-carboxylic acid typically involves the formation of the thiazole ring through the reaction of carbonyl compounds with thiourea. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic or basic conditions . Another method involves the reaction of ethyl β-ethoxyacrylate with N-bromosuccinimide (NBS) to produce an intermediate, which is then cyclized with thiourea to form the thiazole ring .

Industrial Production Methods

Industrial production of thiazole derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Acetamidomethyl)thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Acetamidomethyl)thiazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Acetamidomethyl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, the compound can interact with cellular pathways involved in inflammation and cancer, exerting anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Acetamidomethyl)thiazole-4-carboxylic acid is unique due to its specific acetamidomethyl substitution, which can enhance its biological activity and specificity compared to other thiazole derivatives. This substitution can influence the compound’s interaction with molecular targets, potentially leading to improved therapeutic effects .

Properties

Molecular Formula

C7H8N2O3S

Molecular Weight

200.22 g/mol

IUPAC Name

2-(acetamidomethyl)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C7H8N2O3S/c1-4(10)8-2-6-9-5(3-13-6)7(11)12/h3H,2H2,1H3,(H,8,10)(H,11,12)

InChI Key

RTTDPRQBXXYUHT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1=NC(=CS1)C(=O)O

Origin of Product

United States

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